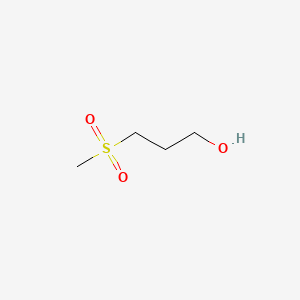

3-(Methylsulfonyl)propan-1-ol

Description

Properties

IUPAC Name |

3-methylsulfonylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-8(6,7)4-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXXXQZNUQAFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174587 | |

| Record name | 1-Propanol, 3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058-49-3 | |

| Record name | 3-(Methylsulfonyl)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-(Methylsulfonyl)propan-1-ol (CAS 2058-49-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)propan-1-ol, identified by the CAS number 2058-49-3, is a versatile organic compound with the chemical formula C₄H₁₀O₃S.[1][2] It is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] Its unique structure, featuring both a hydroxyl (-OH) and a methylsulfonyl (-SO₂CH₃) group, imparts specific reactivity and properties that make it a crucial component in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing synthetic routes, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 2058-49-3 | [1][2][3][5] |

| Molecular Formula | C₄H₁₀O₃S | [1][2][6] |

| Molecular Weight | 138.19 g/mol | [1][2][3] |

| IUPAC Name | This compound | [5] |

| Synonyms | METHYL-(3-HYDROXYPROPYL) SULFONE, 3-hydroxypropylmethylsulfone | [2] |

| Appearance | Colorless to pale yellow liquid or white to off-white solid | [1][3][7] |

| Boiling Point | ~349.4°C at 760 mmHg | [1][2][3] |

| Flash Point | ~165.1°C | [1][2] |

| Density | ~1.221 g/cm³ | [2] |

| Solubility | Soluble in water, alcohols, and ethers; almost insoluble in non-polar solvents.[1][7] | |

| Storage Temperature | Room temperature or 2-8°C | [2][3] |

Synthesis and Experimental Protocols

The most commonly described method for the preparation of this compound is the reaction between methyl sulfone and 1-propanol.[1][7]

General Synthesis Protocol

While specific reaction conditions can be proprietary or vary based on the desired scale and purity, a general protocol based on available literature is as follows:

-

Reaction Setup : To a suitable reaction vessel, add 1-propanol at room temperature.[1]

-

Addition of Reactant : Slowly add methyl sulfone to the 1-propanol.[1]

-

Catalysis : Introduce an appropriate catalyst to initiate and facilitate the reaction.[1] The specific catalyst is often not disclosed in general sources but would typically be an acid or base catalyst depending on the precise mechanism.

-

Reaction Conditions : The reaction is generally carried out under mild conditions.[1] This may involve stirring at room temperature or gentle heating for a specified period to ensure the reaction goes to completion.

-

Work-up and Purification : Upon completion, the crude product is purified. The most common method for purification is distillation to isolate the this compound from unreacted starting materials and byproducts.[1][7]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block in organic synthesis.[1] Its bifunctional nature allows for a variety of chemical transformations.

-

Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various APIs.[3][4] The methylsulfonyl group can influence the pharmacokinetic properties of a final drug molecule, while the hydroxyl group provides a reactive handle for further molecular elaboration.

-

Agrochemical Synthesis : Similar to its role in pharmaceuticals, it is used in the production of pesticides and other agrochemicals.[3][7]

-

Specialty Chemicals : The compound is also utilized in developing specialty chemicals like surfactants and coatings, where its properties can be used to modify surface characteristics.[3]

Analytical Methods

For the quantification and quality control of this compound, particularly in complex mixtures or during reaction monitoring, standard analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC using a C18 column with UV detection (typically at 210–220 nm) is a reliable method for quantification.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for analyzing volatile derivatives of the compound, such as its silylated form, and offers very low detection limits.[1]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy : These methods are used to confirm the structure and identity of the compound.[3]

Caption: General workflow for the analysis of this compound.

Safety and Handling

This compound is classified as an irritating compound.[1][7] Proper safety precautions are mandatory when handling this chemical.

-

Hazard Statements : It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, to avoid contact with skin and eyes.[7]

-

Handling : All operations should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of vapors.[1][7]

-

First Aid :

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for comprehensive safety and handling information.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Methylsulfonyl)propan-1-ol, a valuable intermediate in organic synthesis. This document details established synthetic methodologies, complete with experimental protocols, and presents a thorough characterization of the compound through various spectroscopic techniques. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Introduction

This compound, with the chemical formula C₄H₁₀O₃S, is a bifunctional organic molecule containing both a hydroxyl and a methylsulfonyl group.[1] This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals. Its physical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2058-49-3 |

| Molecular Formula | C₄H₁₀O₃S |

| Molecular Weight | 138.19 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 349.4 °C at 760 mmHg |

| Flash Point | 165.1 °C |

| Density | 1.221 g/cm³ |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are well-established: the oxidation of 3-(methylthio)propan-1-ol and the nucleophilic substitution of a 3-halopropanol with a methanesulfinate salt.

Synthesis via Oxidation of 3-(Methylthio)propan-1-ol

A common and efficient method for the synthesis of this compound involves the oxidation of its thioether precursor, 3-(methylthio)propan-1-ol. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a widely used and environmentally benign option.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)propan-1-ol in a suitable solvent such as acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add a stoichiometric excess of hydrogen peroxide (30% aqueous solution) dropwise via the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.

Synthesis via Nucleophilic Substitution

An alternative route involves the reaction of a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) with a methanesulfinate salt, such as sodium methanesulfinate. This Sₙ2 reaction provides a direct method for the introduction of the methylsulfonyl group.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium methanesulfinate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Substrate: Add 3-chloro-1-propanol to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours with stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.75 | t | 2H | -CH₂-OH |

| 3.20 | t | 2H | -SO₂-CH₂- |

| 2.95 | s | 3H | CH₃-SO₂- |

| 2.05 | p | 2H | -CH₂-CH₂-CH₂- |

| 1.80 | br s | 1H | -OH |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 59.5 | -CH₂-OH |

| 52.0 | -SO₂-CH₂- |

| 41.8 | CH₃-SO₂- |

| 25.5 | -CH₂-CH₂-CH₂- |

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Utilize a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 4: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1300-1280 | Strong | S=O stretch (asymmetric, sulfone) |

| 1130-1110 | Strong | S=O stretch (symmetric, sulfone) |

| 1050-1030 | Medium | C-O stretch (primary alcohol) |

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 138 | 5 | [M]⁺ (Molecular Ion) |

| 121 | 15 | [M - OH]⁺ |

| 107 | 20 | [M - CH₂OH]⁺ |

| 79 | 100 | [CH₃SO₂]⁺ |

| 59 | 40 | [CH₂CH₂OH]⁺ |

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide has outlined detailed and reliable methods for the synthesis and comprehensive characterization of this compound. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient preparation and verification of this important chemical intermediate. The clear presentation of quantitative data and visual workflows aims to enhance the practical application of this information in a laboratory setting.

References

An In-depth Technical Guide to 3-(Methylsulfonyl)propan-1-ol: Chemical Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(methylsulfonyl)propan-1-ol, a key bifunctional organic compound. The document details its chemical structure and IUPAC nomenclature, outlines a standard laboratory-scale synthesis protocol, and explores its utility as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented in publicly available literature, its importance lies in its role as a building block in the development of novel therapeutics. This guide aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

This compound is a linear aliphatic compound containing both a hydroxyl (-OH) and a methylsulfonyl (-SO₂CH₃) functional group. These functional groups impart the molecule with a unique combination of polarity and reactivity, making it a useful synthon in organic chemistry.

Chemical Structure:

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 2058-49-3 | [2] |

| Molecular Formula | C₄H₁₀O₃S | [2] |

| Molecular Weight | 138.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 349.4 ± 25.0 °C at 760 mmHg | N/A |

| Density | 1.2 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in water, alcohols, and ethers | [2] |

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the oxidation of its thioether precursor, 3-(methylthio)propan-1-ol.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from commercially available precursors. The first step, the formation of the thioether, is followed by its oxidation to the sulfone.

Detailed Experimental Protocol: Oxidation of 3-(Methylthio)propan-1-ol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-(Methylthio)-1-propanol

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)-1-propanol in methanol.

-

Catalyst Addition: To this solution, add a catalytic amount of sodium tungstate dihydrate.

-

Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add 30% hydrogen peroxide solution dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous sodium sulfite solution until a negative test with peroxide test strips is obtained.

-

Workup: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Final Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | > 90% |

| Purity (by GC) | > 95% |

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and a sulfonyl group allows for a variety of chemical transformations. The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for other molecular fragments. The sulfonyl group is a key pharmacophore in many drugs, contributing to their biological activity and physicochemical properties.

While specific examples of blockbuster drugs synthesized directly from this compound are not readily found in publicly accessible literature, its structural motif is present in various therapeutic agents. For instance, the related compound, 3-(methylamino)-1-(2-thienyl)propan-1-ol, is a key intermediate in the synthesis of the antidepressant duloxetine. This highlights the importance of the 3-substituted propan-1-ol scaffold in medicinal chemistry.

Exemplary Synthetic Application Workflow

The following diagram illustrates a hypothetical workflow where this compound is utilized as an intermediate in a drug discovery program.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the direct biological activity of this compound or its involvement in cellular signaling pathways. Its primary role in a pharmaceutical context is as a synthetic intermediate. The biological activity of the final drug molecule will be determined by the overall structure, including the pharmacophores to which the 3-(methylsulfonyl)propyl moiety is attached.

Conclusion

This compound is a valuable and versatile chemical intermediate with a straightforward synthesis from its thioether precursor. Its bifunctional nature makes it an attractive building block for the synthesis of more complex molecules in the field of drug discovery and development. While direct biological data for this specific compound is limited, its structural components are relevant to medicinal chemistry. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications for researchers and professionals in the pharmaceutical sciences. Further exploration of its utility in novel synthetic routes is a promising area for future research.

References

Physical properties of 3-(Methylsulfonyl)propan-1-ol (boiling point, solubility)

For Immediate Release

This technical guide provides a detailed overview of the known physical properties of the compound 3-(Methylsulfonyl)propan-1-ol, with a specific focus on its boiling point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is an organic compound that serves as a reagent and intermediate in various synthetic processes.[1] While specific experimentally determined data for its physical properties are not widely published, predicted values based on its chemical structure are available through computational models. These predictions provide a valuable baseline for handling and utilizing this compound in a laboratory setting.

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₃S | N/A |

| Molecular Weight | 138.19 g/mol | N/A |

| Boiling Point | 349.4 ± 25.0 °C (Predicted) | N/A |

| Solubility | Soluble in water, alcohols, and ethers. Almost insoluble in non-polar solvents. | [1] |

Experimental Protocols

Boiling Point Determination: Thiele Tube Method

A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is then inverted and placed into the sample.

-

Apparatus Setup: The sample tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating of the sample.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Solubility Determination: Visual Saturation Method

The solubility of a compound in various solvents is a fundamental property that dictates its application in different chemical reactions and formulations.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) are selected for the solubility tests.

-

Sample Preparation: A measured volume (e.g., 1 mL) of each solvent is placed into separate, clean test tubes.

-

Titration and Observation: this compound is added portion-wise to each test tube. After each addition, the mixture is agitated (e.g., by vortexing) to facilitate dissolution.

-

Endpoint Determination: The addition of the solute continues until a saturated solution is formed, which is indicated by the persistence of undissolved solute even after thorough mixing.

-

Quantification (Optional): For a quantitative assessment, a saturated solution is prepared by adding an excess of the solute to a known volume of the solvent. The mixture is stirred for an extended period to ensure equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved solute in the filtrate is determined using an appropriate analytical technique (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods).

Logical Workflow: Synthesis and Purification

As an intermediate in organic synthesis, this compound is typically produced through a chemical reaction followed by a purification process. The following diagram illustrates a general logical workflow for its synthesis.

References

Spectroscopic Profile of 3-(Methylsulfonyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Methylsulfonyl)propan-1-ol (CAS No: 2058-49-3). Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this specific compound, this guide leverages predicted data and analysis of structurally analogous compounds to provide a detailed characterization. The document outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) and presents the expected data in structured tables. Visualizations of the molecular structure and a general experimental workflow are included to aid in understanding.

Introduction

This compound is a bifunctional organic compound containing both a hydroxyl group and a methylsulfonyl group. Its chemical formula is C₄H₁₀O₃S, and it has a molecular weight of approximately 138.19 g/mol .[1] The presence of both a hydrogen bond donor (hydroxyl) and a polar sulfonyl group suggests its potential utility as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in any research and development setting.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

¹³C NMR: The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon atom.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~ 3.7 (t) | H-1 (-CH₂OH) |

| ~ 3.2 (t) | H-3 (-SO₂CH₂-) |

| ~ 2.9 (s) | H-4 (CH₃SO₂-) |

| ~ 2.0 (quintet) | H-2 (-CH₂CH₂CH₂-) |

| Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. 't' denotes a triplet, 's' a singlet, and 'quintet' a five-line multiplet. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 | O-H (alcohol) |

| 3000 - 2850 | C-H (alkane) |

| 1350 - 1300 | S=O (sulfonyl, asymmetric stretch) |

| 1150 - 1120 | S=O (sulfonyl, symmetric stretch) |

| 1075 - 1000 | C-O (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry data can provide information about the molecular weight and fragmentation pattern of the molecule.

| Predicted Mass Spectrometry Data | |

| m/z | Adduct |

| 139.04234 | [M+H]⁺ |

| 161.02428 | [M+Na]⁺ |

| 137.02778 | [M-H]⁻ |

| Note: These are predicted m/z values for common adducts.[1] |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For a liquid, a thin film can be placed between two salt plates (e.g., NaCl).

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to be subtracted from the sample spectrum.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

To aid in the understanding of the molecular structure and the general workflow for its analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data is currently limited in the public domain, the predictive data and generalized protocols presented here offer a valuable resource for researchers and scientists working with this compound. The combination of NMR, IR, and MS, as outlined, provides a robust framework for the comprehensive structural elucidation and characterization of this compound and related molecules.

References

A Technical Guide to the Biological Activity Screening of 3-(Methylsulfonyl)propan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific studies on the biological activity screening of a broad series of 3-(Methylsulfonyl)propan-1-ol derivatives. Therefore, this document provides a generalized technical guide based on established methodologies for the synthesis and biological evaluation of other sulfone and sulfonamide derivatives. The experimental protocols and data presented herein are representative examples to guide future research in this area.

Introduction

Sulfone and sulfonamide derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The this compound scaffold presents a simple, yet versatile, starting point for the development of novel therapeutic agents. The presence of the sulfonyl group can influence the molecule's polarity, solubility, and ability to interact with biological targets, while the primary alcohol provides a convenient handle for synthetic modification.

This guide outlines a comprehensive workflow for the synthesis of a hypothetical library of this compound derivatives and the subsequent screening for their potential anticancer and anti-inflammatory activities.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved by reacting methyl sulfone with 1-propanol.[3] The resulting primary alcohol can then be derivatized to create a library of compounds for biological screening. A common approach is the esterification or etherification of the hydroxyl group.

General Synthesis Workflow

Caption: General workflow for the synthesis of a library of this compound derivatives.

Experimental Protocol: Synthesis of Ester Derivatives

-

Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a substituted benzoic acid (1.1 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified ester derivatives by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Anticancer Activity Screening

The synthesized derivatives can be screened for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Data Presentation: Anticancer Activity

| Compound ID | R-Group | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| MSP-01 | H | >100 | >100 | >100 |

| MSP-E-01 | 4-Nitrobenzoyl | 15.2 | 25.8 | 18.5 |

| MSP-E-02 | 4-Chlorobenzoyl | 22.5 | 30.1 | 28.4 |

| MSP-E-03 | 4-Methoxybenzoyl | 50.1 | 65.7 | 58.9 |

| Cisplatin | - | 5.8 | 8.2 | 7.5 |

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for each compound.

Hypothetical Data Presentation: Anti-inflammatory Activity

| Compound ID | R-Group | NO Inhibition IC50 (µM) |

| MSP-01 | H | >100 |

| MSP-E-01 | 4-Nitrobenzoyl | 18.9 |

| MSP-E-02 | 4-Chlorobenzoyl | 25.3 |

| MSP-E-03 | 4-Methoxybenzoyl | 45.1 |

| Dexamethasone | - | 12.5 |

Signaling Pathway Analysis

Compounds that show significant anti-inflammatory activity can be further investigated for their mechanism of action. Many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation.[1]

NF-κB Signaling Pathway

Caption: Simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and biological screening of novel derivatives of this compound. By employing the outlined experimental protocols, researchers can systematically evaluate the anticancer and anti-inflammatory potential of these compounds. The provided data tables and diagrams serve as templates for data presentation and visualization of the scientific workflow and underlying biological mechanisms. Further studies, including in vivo efficacy and toxicity assessments, would be necessary for promising lead compounds.

References

The Versatility of 3-(Methylsulfonyl)propan-1-ol as a Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylsulfonyl)propan-1-ol is a bifunctional organic molecule that presents significant opportunities as a versatile building block in the synthesis of novel therapeutic agents. Its unique structure, featuring a primary alcohol for straightforward derivatization and a methylsulfonyl group—a known pharmacophore and bioisostere—makes it an attractive starting point for drug discovery programs. This guide explores the potential applications of this compound in medicinal chemistry, focusing on its synthetic utility in creating sulfonamide-containing compounds. Using the non-peptidic HIV-1 protease inhibitor, Tipranavir, as a representative case study, we will detail the biological significance, mechanism of action, and key synthetic strategies relevant to this class of molecules.

Introduction: The Strategic Value of the Methylsulfonyl Moiety

In modern drug discovery, the strategic selection of chemical building blocks is paramount to accessing novel chemical space and developing candidates with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound emerges as a valuable synthon due to the dual functionality it offers. The primary alcohol serves as a handle for a variety of chemical transformations, while the methylsulfonyl group is a key structural motif in numerous approved drugs.

The sulfone group is recognized for its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and improve solubility and cell permeability. Its presence can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide will focus on the conversion of the alcohol functionality into more complex linkages, particularly the formation of sulfonamides, a privileged scaffold in medicinal chemistry.

Synthetic Pathways and Transformations

The primary alcohol of this compound is amenable to a wide range of synthetic transformations. A key application in medicinal chemistry is its conversion into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or its direct use in coupling reactions to form ethers, esters, and, most notably, derivatives that lead to sulfonamides.

A primary route to leverage this building block for creating sulfonamide-based drugs involves a multi-step process. This workflow illustrates a common synthetic strategy.

Caption: General synthetic workflow for converting this compound into a sulfonamide derivative.

Case Study: Tipranavir, a Non-Peptidic HIV-1 Protease Inhibitor

To illustrate the potential of sulfonamide-containing scaffolds that could conceptually be derived from precursors like this compound, we examine Tipranavir (trade name Aptivus®). Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.[1] Its structure features a sulfonamide group critical for its binding and activity.

Mechanism of Action

Tipranavir acts by binding to the active site of the HIV-1 protease enzyme.[2][3] This viral enzyme is essential for the HIV life cycle, as it cleaves newly synthesized viral polyproteins (Gag-Pol) into their functional protein components. By competitively inhibiting this cleavage, Tipranavir prevents the maturation of viral particles, resulting in the production of immature, non-infectious virions.[2][3] The sulfonamide moiety of Tipranavir plays a crucial role in establishing strong hydrogen bonds with invariant regions of the enzyme's active site, contributing to its high potency and its effectiveness against resistant viral strains.

Caption: Mechanism of action of Tipranavir, which inhibits HIV protease, blocking polyprotein cleavage.

Biological Activity and Pharmacokinetics

Tipranavir exhibits potent activity against both wild-type and multi-drug resistant strains of HIV-1. Its efficacy is quantified by several key parameters, summarized in the tables below. The drug is co-administered with a low dose of Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the CYP3A4 enzyme responsible for Tipranavir's metabolism.[2]

Table 1: In Vitro Biological Activity of Tipranavir

| Parameter | Value | Target | Notes |

| Ki (Inhibition Constant) | 8 pM | HIV-1 Protease | Represents extremely high binding affinity to the target enzyme.[2][4] |

| IC90 (Cell Culture) | 100 nM | HIV-1 Replication | 90% inhibitory concentration against viral replication in cell culture.[2][4] |

| IC50 (Resistant Strains) | 66 - 410 nM | HIV-1 Protease | Demonstrates potent activity against multi-PI-resistant isolates. |

Table 2: Key Pharmacokinetic Parameters of Tipranavir (500mg, co-administered with 200mg Ritonavir)

| Parameter | Value (Mean ± SD) | Unit | Significance |

| Cmax (Male) | 46.8 ± 10.0 | µg/mL | Peak plasma concentration. |

| Cmin (Male) | 21.5 ± 10.1 | µg/mL | Trough plasma concentration. |

| AUC (Male) | 428 ± 125 | µg/mL·h | Total drug exposure over time. |

| Plasma Half-life | ~6.0 | hours | Time for plasma concentration to halve. |

| Protein Binding | >99.9% | % | Highly bound to plasma proteins. |

(Data compiled from publicly available pharmacokinetic studies)

Experimental Protocols

The synthesis of complex molecules like Tipranavir involves multiple steps. The crucial step relevant to the utilization of building blocks like this compound is the formation of the sulfonamide bond. The original synthesis of Tipranavir involved coupling an advanced aniline intermediate with a pyridine-2-sulfonyl chloride derivative. Below is a representative protocol for this key transformation, based on established chemical principles for sulfonamide synthesis.

Protocol: Synthesis of a Pyridine-2-Sulfonamide Derivative

This protocol outlines the general procedure for the coupling of an amine with a sulfonyl chloride to form a sulfonamide, which is the key bond formation in the synthesis of Tipranavir and related molecules.

Materials:

-

3-Aminopropyl-dihydropyrone intermediate (1.0 eq)

-

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (2.0 eq) or another non-nucleophilic base (e.g., Triethylamine)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, round-bottom flask is charged with the 3-aminopropyl-dihydropyrone intermediate (1.0 eq) and dissolved in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

-

Addition of Base: Pyridine (2.0 eq) is added to the solution, and the mixture is stirred.

-

Cooling: The flask is cooled to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: A solution of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the cooled reaction mixture over a period of 30 minutes.

-

Reaction: The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature. It is stirred for an additional 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel to afford the final sulfonamide product.

Conclusion

This compound represents a strategic and underutilized building block for medicinal chemistry. Its bifunctional nature allows for its incorporation into complex molecular scaffolds, particularly those containing the clinically significant sulfonamide moiety. As demonstrated through the case study of Tipranavir, such structures can lead to highly potent and effective therapeutic agents. The synthetic pathways are robust and allow for the generation of diverse libraries for screening. Researchers in drug discovery are encouraged to consider this and structurally related sulfonyl-containing synthons to explore novel chemical space and develop next-generation therapeutics.

References

- 1. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tipranavir (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: A Technical Guide to 3-(Methylsulfonyl)propan-1-ol in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the development of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] A key strategy in the synthesis of new and effective molecules is the utilization of versatile building blocks that can introduce desirable physicochemical properties. 3-(Methylsulfonyl)propan-1-ol is one such building block, a bifunctional molecule that combines a hydrophilic hydroxyl group with a polar and metabolically stable methylsulfonyl group. This unique combination makes it an attractive synthon for modifying heterocyclic systems to enhance solubility, modulate lipophilicity, and improve pharmacokinetic profiles.

This in-depth technical guide explores the utility of this compound as a precursor for the synthesis of novel heterocycles. We will delve into the preparation of this building block, its conversion into reactive intermediates, and its application in the construction of biologically active molecules, with a particular focus on the synthesis of indole derivatives. This guide provides detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to aid researchers in harnessing the potential of this compound in their own drug discovery endeavors.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound involves the reaction of methyl sulfone with 1-propanol.[3][4] This reaction is typically carried out under mild conditions and allows for the production of the desired alcohol in good yield.

General Experimental Protocol: Synthesis of this compound

To a solution of 1-propanol, methyl sulfone is added at room temperature. A suitable catalyst is then introduced to facilitate the reaction. The reaction mixture is stirred for a specified time, and the progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up, and the crude product is purified by distillation to afford this compound as a colorless to pale yellow liquid.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₃S | [3] |

| Molecular Weight | 138.19 g/mol | [3] |

| Boiling Point | ~349.4 °C | [3] |

| Flash Point | 165.1 °C | [3] |

| Solubility | Soluble in water, alcohols, and ethers | [3][4] |

Application in the Synthesis of N-Substituted Indole Derivatives: The Case of JNJ-53718678

A prominent example showcasing the utility of this compound in drug discovery is the synthesis of JNJ-53718678 (Rilematovir), a potent and orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor.[4][5] The structure of JNJ-53718678 features a 3-(methylsulfonyl)propyl group attached to the nitrogen atom of a 5-chloroindole core. This substituent plays a crucial role in the molecule's overall properties, likely influencing its solubility and pharmacokinetic profile.

The synthesis of JNJ-53718678 involves the N-alkylation of a 5-chloro-2-(chloromethyl)-1H-indole derivative with a reactive form of this compound, such as 1-bromo-3-(methylsulfonyl)propane.

Synthetic Workflow for Indole Alkylation

References

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Reaction Mechanisms of 3-(Methylsulfonyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)propan-1-ol is a bifunctional organic molecule featuring both a hydroxyl group and a methylsulfonyl group.[1] Its unique combination of functional groups makes it a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals and other specialty chemicals.[1][2][3] The presence of the electron-withdrawing methylsulfonyl group influences the reactivity of the propanol backbone, while the hydroxyl group provides a site for a variety of chemical transformations. This guide provides a comprehensive overview of the known and predicted reaction mechanisms of this compound, supported by generalized experimental protocols and data presentation.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₄H₁₀O₃S |

| Molecular Weight | 138.19 g/mol [1] |

| CAS Number | 2058-49-3[1] |

| Appearance | Colorless to pale yellow liquid or solid[2][4] |

| Boiling Point | Approximately 349.4°C[1] |

| Flash Point | 165.1°C[1] |

| Solubility | Soluble in water, alcohols, and ethers[2] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of methyl sulfone with 1-propanol. This reaction is typically carried out under mild conditions, often with the use of a catalyst, followed by purification via distillation.[1][2]

An alternative, though less common, synthetic pathway is the alkylation of a methanesulfinate salt with a 3-halopropanol.

Reaction Mechanisms of this compound

The reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the methylsulfonyl group. This allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation of the Hydroxyl Group

The primary alcohol moiety of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

A common and potent oxidizing agent for this transformation is potassium permanganate (KMnO₄). The reaction proceeds through a proposed manganate ester intermediate.

References

Probing the Limits: A Technical Guide to the Thermal Stability and Degradation of 3-(Methylsulfonyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 3-(Methylsulfonyl)propan-1-ol (CAS No. 2058-49-3). While specific experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature, this document consolidates its known physical properties, which suggest significant thermal stability. Furthermore, it outlines potential degradation mechanisms based on the established chemistry of sulfonyl compounds and primary alcohols. Detailed, best-practice experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to rigorously assess its thermal properties. This guide serves as a critical resource for ensuring the safe handling, storage, and application of this compound in research and pharmaceutical development.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a primary alcohol and a methylsulfonyl group.[1] Its unique combination of a polar sulfonyl moiety and a reactive hydroxyl group makes it a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] An understanding of its thermal stability is paramount for defining safe operating temperatures for synthesis, purification, and storage, and for predicting its compatibility with other reagents and excipients in formulations.

Physicochemical Properties and Thermal Profile

The high boiling and flash points of this compound indicate strong intermolecular forces and suggest a notable degree of thermal stability under standard processing conditions.[1][2] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₃S | [1] |

| Molecular Weight | 138.19 g/mol | [1][3] |

| Boiling Point | ~349.4 °C (Predicted) | [1][2] |

| Flash Point | ~165.1 °C | [1][2] |

| Density | ~1.0 g/cm³ (Predicted) | [2] |

| Physical Form | Colorless to pale yellow liquid; Solid | [1][2][4] |

| Solubility | Soluble in water, alcohols, and ethers | [1][2] |

Note: Some properties are predicted based on computational models and may vary from experimental values.

Predicted Thermal Degradation Pathways

While specific degradation studies on this compound are not publicly available, its decomposition can be predicted by analyzing its constituent functional groups. The primary alcohol and the methylsulfonyl group are the most likely sites for thermal decomposition.

The degradation of similar compounds provides insight into potential pathways:

-

Sulfonyl Group Decomposition: Thermal analysis of polymeric sulfonyl compounds shows that degradation can lead to the evolution of sulfur dioxide (SO₂) and water.[5]

-

Alcohol Decomposition: Studies on the decomposition of propanol isomers indicate that dehydration (loss of water to form an alkene) and C-C bond fission are significant degradation routes at elevated temperatures.[6][7]

Based on these precedents, two primary degradation pathways for this compound are proposed, as illustrated in the diagram below.

Caption: Proposed major degradation pathways for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a systematic approach using thermal analysis techniques is required.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Tonset) and identify the temperature of maximum degradation rate (Tpeak) by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q50 or similar).[8]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or ceramic TGA pan.

-

Atmosphere: Perform experiments under both an inert atmosphere (Nitrogen, 99.999% purity) and an oxidative atmosphere (Air) to assess stability in different conditions. Set the purge gas flow rate to 40-60 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8] This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine Tonset, defined as the temperature at which significant mass loss begins (often calculated as the intersection of the baseline tangent and the tangent of the decomposition curve).[8]

-

Calculate the first derivative of the TGA curve (DTG curve) to identify Tpeak, the temperature of the maximum rate of mass loss.[8]

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition by measuring the heat flow to or from the sample compared to a reference.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty sealed pan will be used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C) to observe any potential low-temperature transitions.

-

Ramp the temperature to a point beyond the decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which often correspond to decomposition events.

-

Evolved Gas Analysis (TGA-MS or TGA-FTIR)

Objective: To identify the chemical nature of the volatile products released during thermal decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR).

-

Procedure: Run the TGA protocol as described in section 4.1. The evolved gases from the TGA furnace are transferred via a heated line to the MS or FTIR for analysis.

-

Data Analysis: Correlate the mass loss events from the TGA curve with the mass spectra or IR spectra of the evolved gases to identify degradation products such as H₂O, SO₂, and various organic fragments.

The following diagram outlines the logical workflow for a comprehensive thermal analysis.

Caption: A logical workflow for the comprehensive thermal characterization.

Summary and Conclusions

This compound is a chemical intermediate with physical properties that suggest good thermal stability, making it suitable for a range of applications in chemical synthesis. While specific degradation data is sparse, an analysis based on its functional groups suggests that dehydration and cleavage of the carbon-sulfur bond, leading to the release of water and sulfur dioxide, are the most probable degradation pathways at elevated temperatures.

For professionals in research and drug development, it is imperative to move beyond predicted stability and establish a definitive thermal profile. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for determining critical safety and processing parameters. By systematically evaluating its behavior under thermal stress, researchers can ensure the integrity, safety, and efficacy of processes and formulations involving this versatile compound.

References

- 1. This compound CAS 2058-49-3 Supplier [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound , 97% , 2058-49-3 - CookeChem [cookechem.com]

- 4. This compound | 2058-49-3 [sigmaaldrich.com]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. DSpace [researchrepository.universityofgalway.ie]

- 7. maeresearch.ucsd.edu [maeresearch.ucsd.edu]

- 8. pubs.acs.org [pubs.acs.org]

The Potential of 3-(Methylsulfonyl)propan-1-ol as a Versatile Building Block in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

3-(Methylsulfonyl)propan-1-ol is a bifunctional organic molecule possessing both a hydroxyl group and a methylsulfonyl group. This unique combination of functionalities makes it a potentially valuable, yet underexplored, building block for the synthesis of novel agrochemicals. The methylsulfonyl moiety is a well-established pharmacophore in many commercial pesticides, contributing to properties such as herbicidal activity and metabolic stability.[1][2][3][4] The terminal alcohol provides a reactive handle for a variety of synthetic transformations, allowing for the introduction of the methylsulfonylpropyl scaffold into larger, more complex molecules. This technical guide will explore the potential synthetic pathways for utilizing this compound in the creation of key agrochemical intermediates and hypothetical target molecules, providing detailed experimental protocols for these transformations based on established chemical principles.

Introduction: Key Molecular Features

The synthetic utility of this compound stems from its distinct chemical features:

-

The Methylsulfonyl Group: This strong electron-withdrawing group can influence the acidity of neighboring protons and act as a hydrogen bond acceptor, which can be crucial for binding to target enzymes in pests and weeds.[3][4] Its polarity can also affect the solubility and transport of the molecule within a plant or insect.

-

The Propyl Linker: The three-carbon chain provides a flexible spacer, allowing for appropriate positioning of the sulfonyl group and other pharmacophoric elements within a target molecule.

-

The Primary Alcohol: This functional group is a versatile starting point for a range of synthetic modifications, including oxidation, halogenation, and etherification, enabling the connection of the 3-(methylsulfonyl)propyl moiety to other molecular fragments.

Hypothetical Synthetic Pathways and Experimental Protocols

While direct synthesis of a commercial agrochemical from this compound is not prominently documented in publicly available literature, its chemical nature allows for the projection of several high-probability synthetic routes to valuable intermediates.

Pathway 1: Oxidation to 3-(Methylsulfonyl)propanal

The oxidation of the primary alcohol to an aldehyde provides a key intermediate for subsequent carbon-carbon bond-forming reactions, such as aldol condensations or Wittig reactions, which are fundamental in the synthesis of complex molecular scaffolds.[5][6][7]

Figure 1: Oxidation of this compound to 3-(Methylsulfonyl)propanal.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane (DCM) (5 mL/mmol of alcohol), add a solution of this compound (1.0 eq.) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(Methylsulfonyl)propanal, which can be used in the next step without further purification or purified by column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Typical Yield (%) | Purity (%) |

| This compound | 1.0 eq. | - | - |

| Pyridinium Chlorochromate (PCC) | 1.5 eq. | 85-95 | >95 |

| Dichloromethane (DCM) | 5 mL/mmol of alcohol | - | - |

Table 1: Representative data for the oxidation of this compound to 3-(Methylsulfonyl)propanal.

Pathway 2: Conversion to 1-Halo-3-(methylsulfonyl)propane

Conversion of the alcohol to an alkyl halide transforms the propyl chain into an electrophilic species, ready for nucleophilic substitution reactions.[8][9][10] This is a common strategy for linking molecular fragments in agrochemical synthesis.

Figure 2: Halogenation of this compound.

Experimental Protocol: Synthesis of 1-Chloro-3-(methylsulfonyl)propane

-

To a solution of this compound (1.0 eq.) in anhydrous diethyl ether, add pyridine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-Chloro-3-(methylsulfonyl)propane, which can be purified by vacuum distillation.

| Reagent/Solvent | Molar Ratio/Concentration | Typical Yield (%) | Purity (%) |

| This compound | 1.0 eq. | - | - |

| Thionyl Chloride (SOCl₂) | 1.2 eq. | 80-90 | >97 |

| Pyridine | 1.2 eq. | - | - |

Table 2: Representative data for the chlorination of this compound.

Hypothetical Application in Isoxazoline Herbicide Synthesis

The isoxazoline scaffold is present in numerous modern herbicides.[11] The intermediates derived from this compound could potentially be integrated into the synthesis of novel isoxazoline derivatives. For instance, 1-Halo-3-(methylsulfonyl)propane could be used to alkylate a key pyrazole intermediate.

Figure 3: Hypothetical workflow for the synthesis of an isoxazoline precursor.

Experimental Protocol: Alkylation of a Pyrazole Intermediate

-

To a solution of a suitable pyrazole derivative (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of 1-Bromo-3-(methylsulfonyl)propane (1.1 eq.) in DMF dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-alkylated pyrazole.

| Reagent/Solvent | Molar Ratio/Concentration | Typical Yield (%) | Purity (%) |

| Pyrazole Derivative | 1.0 eq. | - | - |

| 1-Bromo-3-(methylsulfonyl)propane | 1.1 eq. | 70-85 | >98 |

| Potassium Carbonate | 1.5 eq. | - | - |

| Dimethylformamide (DMF) | 10 mL/mmol of pyrazole | - | - |

Table 3: Representative data for the alkylation of a pyrazole intermediate.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block for the synthesis of novel agrochemicals. Its bifunctional nature allows for its incorporation into a wide variety of molecular architectures through well-established synthetic transformations. The protocols and pathways outlined in this guide, while based on chemical principles rather than documented syntheses, provide a solid foundation for researchers to explore the potential of this molecule. Future work should focus on the practical application of these and other synthetic routes to generate libraries of novel compounds for biological screening. The unique properties conferred by the methylsulfonylpropyl moiety may lead to the discovery of next-generation herbicides, fungicides, or insecticides with improved efficacy and desirable environmental profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. passmyexams.co.uk [passmyexams.co.uk]

- 8. Khan Academy [khanacademy.org]

- 9. google.com [google.com]

- 10. US5138110A - Process for the preparation of alkyl-halides - Google Patents [patents.google.com]

- 11. Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 3-(Methylsulfonyl)propan-1-ol in Advanced Polymer Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel polymers with tailored functionalities has led to the exploration of unique monomeric building blocks. This technical guide delves into the prospective applications of 3-(Methylsulfonyl)propan-1-ol in the realm of polymer chemistry. While direct experimental evidence for its use in polymerization is nascent, its distinct molecular architecture—featuring a primary alcohol and a chemically stable methylsulfonyl group—suggests significant potential for creating polymers with enhanced thermal stability, altered solubility profiles, and unique intermolecular interactions. This document outlines hypothetical, yet scientifically grounded, pathways for the integration of this compound into polyester and polyurethane backbones, providing detailed experimental protocols and expected material properties based on analogous sulfonyl-containing polymer systems.

Introduction to this compound

This compound is an organic compound characterized by a three-carbon chain bearing a terminal hydroxyl group and a methylsulfonyl (-SO₂CH₃) moiety.

Chemical Structure:

The presence of the highly polar and electron-wielding sulfonyl group, combined with the reactive primary alcohol, makes it an intriguing candidate for polymer synthesis. The methylsulfonyl group is known for its high thermal stability and its ability to participate in strong dipole-dipole interactions, which can significantly influence the macroscopic properties of a polymer.

Potential Applications in Polymer Synthesis

Based on its functional groups, this compound is proposed as a valuable component in condensation polymerization.

Incorporation into Polyesters